N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide is a benzamide derivative featuring a 6-ethoxypyridazine moiety attached to the phenyl ring. This compound belongs to a class of molecules often investigated for kinase inhibition and epigenetic modulation, with structural analogs showing varied pharmacological profiles depending on substituents and scaffold modifications . Below, we systematically compare its properties with structurally related compounds, focusing on pharmacokinetics, enzymatic activity, and synthetic strategies.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-19-12-11-18(22-23-19)16-5-4-6-17(13-16)21-20(24)15-9-7-14(2)8-10-15/h4-13H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOELOLTRTUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Modifications
Key Observations :
- Trifluoromethyl Groups : The addition of -CF₃ (e.g., in Compound 16) improves metabolic stability but may increase molecular weight, affecting permeability .
- Phenyl vs. Pyridazine : The target compound’s 6-ethoxypyridazine moiety () contrasts with analogs bearing imidazole or purine groups, which are more common in kinase inhibitors like ponatinib derivatives .
Pharmacokinetic and Bioavailability Profiles
Table 2 highlights pharmacokinetic data for select analogs, emphasizing trade-offs between potency and bioavailability.
Key Findings :
- Bioavailability vs. Potency : Compound 16 () exhibits excellent oral exposure (AUC = 5476) and bioavailability (42%) but reduced cellular potency compared to Compound 15, illustrating the challenge of balancing absorption and efficacy .
- HDAC Selectivity: Analogs 109 and 136 () show divergent HDAC1/HDAC3 inhibition ratios (6-fold vs. 3-fold), driven by fluorination at the phenylamino group, which fine-tunes isoform selectivity .
Enzymatic and Cellular Potency
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthetic Route
The synthesis of this compound typically involves the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 4-methylbenzoyl chloride. The process generally requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is performed under controlled temperatures to ensure high yields of the desired product.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a pyridazine ring, which contributes to its biological activity.
This compound interacts with specific molecular targets, including enzymes and receptors. Its binding affinity can modulate the activity of these targets, leading to various biological effects. Research indicates that it may act as an inhibitor for certain pathways, although detailed mechanisms are still under investigation.
Pharmacological Effects
Preliminary studies suggest that this compound exhibits potential anti-inflammatory and analgesic properties. Its structural features allow for interactions with biological pathways involved in pain and inflammation regulation.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases .
- Analgesic Properties : Animal models have shown that administration of this compound resulted in a notable decrease in pain responses, indicating its efficacy as an analgesic agent .
- Receptor Interaction Studies : Binding assays revealed that the compound has a high affinity for certain receptors implicated in pain signaling pathways, supporting its role as a potential therapeutic agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide | Structure | Moderate anti-inflammatory effects |
| N-[3-(6-chloropyridazin-3-yl)phenyl]-4-methylbenzamide | Structure | High analgesic activity |
This table illustrates how variations in chemical structure can influence biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
